molecular formula C12H11ClN2O3 B4920254 methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B4920254
M. Wt: 266.68 g/mol
InChI Key: QSUSUNGFPSSUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hydroxy group attached to the pyrazole ring, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester to form the pyrazole ring.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole intermediate.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Ester Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrazoles.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pyrazole core which is a common pharmacophore in many therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1-(4-chlorophenyl)-5-methoxy-1H-pyrazol-3-yl]acetate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl 2-[1-(4-bromophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl]acetate: Similar structure but with the hydroxy group at a different position on the pyrazole ring.

Uniqueness

Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to the specific positioning of the hydroxy group and the 4-chlorophenyl group on the pyrazole ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUSUNGFPSSUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.